molecular formula C20H22N4O4 B4061934 N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide

N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide

Cat. No.: B4061934
M. Wt: 382.4 g/mol
InChI Key: KXNCGGOLFIEZLO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.16410520 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Radioligand Development for PET Imaging

N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([11C]R116301) has been synthesized and evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This compound demonstrated preferential accumulation in various brain regions, suggesting its utility in visualizing NK1 receptors in vivo using PET (Van der Mey et al., 2005).

2. Photochromic Properties in Synthetic Chemistry

N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide exhibits interesting photochromic behavior in both solid and solution states. This compound was synthesized through a one-pot reaction, demonstrating potential applications in the field of materials science and photochemistry (Kiyani & Ardyanian, 2012).

3. Anxiolytic Compound Development

Compounds like N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (9) and related derivatives have shown potential as anxiolytics in animal models. These compounds exhibit modest affinity for neurokinin NK-1 and NK-2 receptors, which play a role in mood and emotion regulation (Kordik et al., 2006).

4. Solvatochromism and Molecular Interaction Studies

Studies on molecules like N-(4-Methyl-2-nitrophenyl)acetamide have provided insights into solvatochromism and the effects of bifurcate hydrogen bonding on IR spectra and dipole moments in solution. This research contributes to our understanding of molecular interactions in various solvents (Krivoruchka et al., 2004).

5. Anticonvulsant Drug Development

Derivatives of benzofuran-acetamide, including N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide, have been synthesized and evaluated for anticonvulsant activities. These compounds show promise as potential anticonvulsant agents, with some showing comparable potency to phenytoin (Shakya et al., 2016).

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-22-9-11-23(12-10-22)14-19(25)21-18-8-7-16(24(27)28)13-17(18)20(26)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNCGGOLFIEZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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